

pharmacokinetics and metabolism of hydroxyvalerenic acid in vivo

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Compound of Interest

Compound Name: Hydroxyvalerenic acid

Cat. No.: B190425

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An in-depth analysis of the in vivo pharmacokinetics and metabolism of **hydroxyvalerenic acid** reveals a field with limited direct studies, often overshadowed by research on its parent compound, valerenic acid, which serves as a primary marker for Valeriana officinalis preparations.[1][2] **Hydroxyvalerenic acid**, a bicyclic sesquiterpenoid naturally found in valerian root, is a derivative of valerenic acid and contributes to the overall pharmacological profile of valerian extracts.[3] This guide synthesizes the available technical information on its detection, metabolic origins, and the broader context of valerenic acid pharmacokinetics.

Pharmacokinetic Profile of Valerenic Acids

While specific in vivo pharmacokinetic data for isolated **hydroxyvalerenic acid** is not extensively detailed in the reviewed literature, studies on valerian extracts provide some context. The pharmacokinetics of valerenic acid, a closely related compound, have been investigated in both animal models and humans, showing considerable variability.[4]

Animal Studies (Rat)

In vivo studies in rats have focused on valerenic acid, establishing a two-compartment model for its disposition after oral administration.[5][6] Key parameters from these studies are summarized below, providing a potential reference for the expected behavior of its hydroxylated metabolite.

Table 1: Pharmacokinetic Parameters of Valerenic Acid in Rats

Parameter	Intravenous (i.v.) Administration	Oral Administration	Citation
Dose	2, 4, 8 mg/kg	10, 20, 40 mg/kg	[5][6]
Distribution Half-life ($t_{1/2\alpha}$)	6-12 min	-	[5][6]
Elimination Half-life ($t_{1/2\beta}$)	6-46 h	2.7-5 h	[5][6]
Clearance (CL/F)	-	2-5 L·h ⁻¹ ·kg ⁻¹	[5][6]
Volume of Distribution (Vd)	-	17-20 L·kg ⁻¹	[5][6]

| Bioavailability (F) | - | 33.70% [[5][6]]

Data presented is for valerenic acid, as specific in vivo data for **hydroxyvalerenic acid** was not available in the search results.

Human Studies

In humans, pharmacokinetic studies of valerenic acid after administration of valerian extracts show rapid absorption. The maximum serum concentration is typically reached between 1 and 2 hours after a single oral dose.[1][2] Similar to animal studies, there is significant inter-subject variability in pharmacokinetic parameters.[4]

Table 2: Pharmacokinetic Parameters of Valerenic Acid in Healthy Human Adults

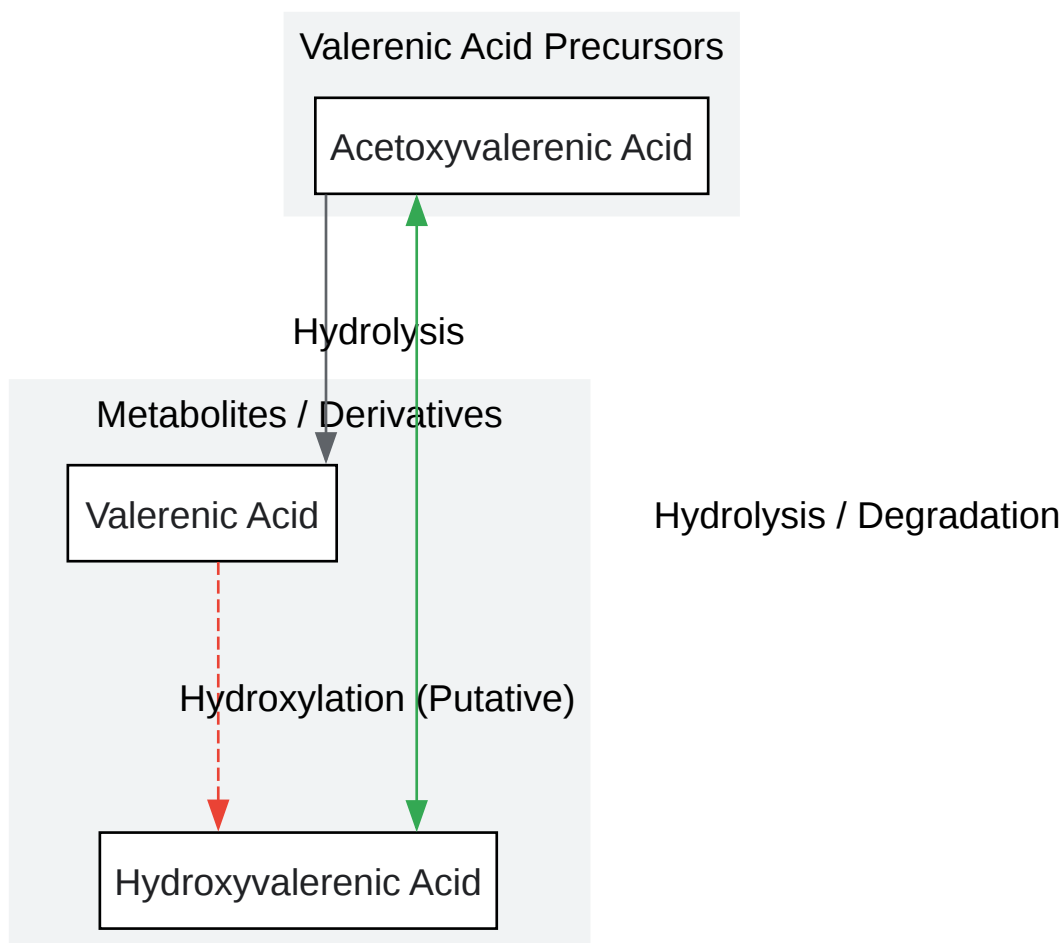
Parameter	Value	Citation
Dose	600 mg Valerian Extract	[1][2]
Time to Peak (Tmax)	1 - 2 h	[1][2]
Peak Concentration (Cmax)	0.9 - 2.3 ng/mL	[1][2]
Elimination Half-life ($t_{1/2}$)	1.1 ± 0.6 h	[1][2]

| Area Under Curve (AUC) | $4.80 \pm 2.96 \mu\text{g/mL}\cdot\text{h}$ [[1][2] |

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Metabolism of Hydroxyvalerenic Acid

Hydroxyvalerenic acid is considered a derivative and potential degradation product of other valerenic acids, such as acetoxyvalerenic acid.[7] The metabolic pathways are not fully elucidated in the available literature, but its formation likely involves hydrolysis of ester-containing precursors. The relationship between these compounds is crucial for understanding the overall metabolic profile of valerian extracts.



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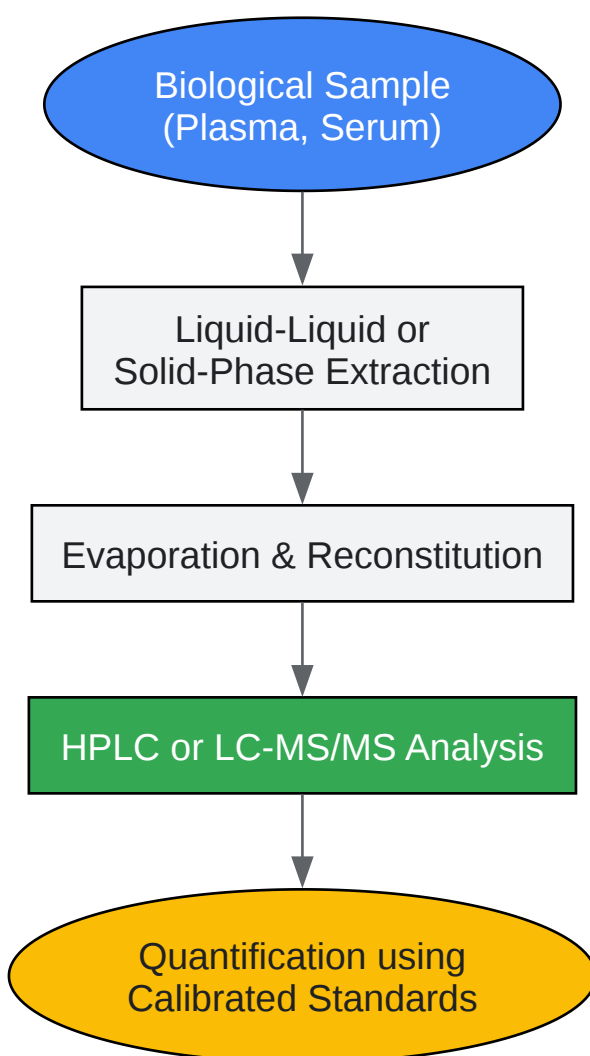
Caption: Metabolic relationship between valerenic acids.

Experimental Protocols

The quantification of **hydroxyvalerenic acid** in biological matrices and herbal extracts is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Sample Preparation and Analysis

A common workflow for the analysis of valerenic acids from biological samples involves extraction followed by chromatographic separation and detection.



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